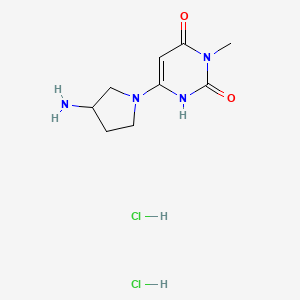

6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with an aminopyrrolidine group and a methyl group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride typically involves the reaction of 3-methyluracil with 3-aminopyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Reactivity at the Pyrrolidine Substituent

The 3-aminopyrrolidine group enables further functionalization:

-

Amide Coupling : The primary amine reacts with carboxylic acids or activated esters (e.g., NHS esters) under peptide-coupling conditions (EDC/HOBt, DCM).

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) in ethanol produces imine derivatives, which can be stabilized by reducing agents like NaBH₄ .

Pyrimidine Ring Modifications

-

N-Alkylation : Selective alkylation at N1 is achievable using alkyl halides (e.g., methyl iodide) in basic conditions (NaOH/EtOH) .

-

Hydrolysis : Under acidic or basic hydrolysis (HCl/NaOH, reflux), the dione ring degrades to urea derivatives, though this is non-reversible .

Stability and Degradation Pathways

-

pH Sensitivity : The compound decomposes in strongly alkaline conditions (pH >10), releasing 3-aminopyrrolidine and regenerating the chlorinated pyrimidine precursor .

-

Thermal Stability : Decomposition occurs above 200°C, confirmed by thermogravimetric analysis (TGA) .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Biological Applications

6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride has shown promise in various biological contexts:

1. Inhibition of Enzymes

- The compound has been studied for its ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine biosynthesis pathway. This inhibition can affect cell proliferation and is particularly relevant in cancer therapy .

2. Antiviral Activity

- Research indicates that compounds similar to 6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine derivatives may exhibit antiviral properties. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit the replication of viruses such as measles .

3. Neuropharmacological Effects

- The aminopyrrolidine moiety suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotection .

Case Studies

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

Wirkmechanismus

The mechanism of action of 6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride involves its interaction with specific molecular targets. The aminopyrrolidine group can bind to enzymes or receptors, modulating their activity. The pyrimidine ring may also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities and are studied for their biological activities.

Pyrazolo[3,4-b]pyridine derivatives: Known for their potential as kinase inhibitors.

Uniqueness

6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with an aminopyrrolidine group makes it a valuable compound for diverse applications.

Biologische Aktivität

6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride, also known by its CAS number 2137757-59-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₆Cl₂N₄O₂

- Molecular Weight : 283.15 g/mol

- CAS Number : 2137757-59-4

The compound exhibits biological activity primarily through its interaction with various biochemical pathways. It is believed to influence cellular signaling and metabolic processes due to its structural similarity to known pharmacophores in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. It has shown efficacy in various cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, suggesting its utility in treating infections.

- CNS Activity : There is emerging evidence that this compound may affect central nervous system functions, potentially offering neuroprotective effects.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of the compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM. This suggests potent antitumor activity and warrants further investigation into its mechanism of action.

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity. These findings support the potential development of this compound as an antimicrobial agent.

Case Study 3: Neuroprotective Potential

Research conducted on the neuroprotective effects revealed that the compound could enhance neuronal survival under oxidative stress conditions. In vitro assays demonstrated that treatment with the compound increased cell viability by up to 30% when exposed to hydrogen peroxide-induced damage.

Eigenschaften

IUPAC Name |

6-(3-aminopyrrolidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.2ClH/c1-12-8(14)4-7(11-9(12)15)13-3-2-6(10)5-13;;/h4,6H,2-3,5,10H2,1H3,(H,11,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXQNMJQQHNTSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N2CCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.